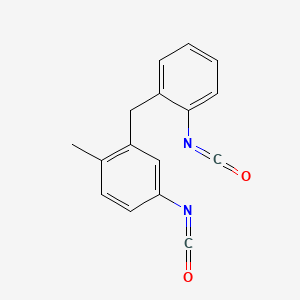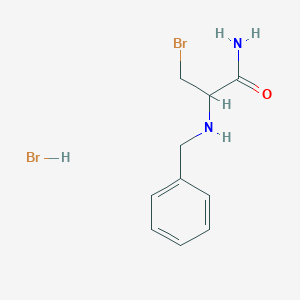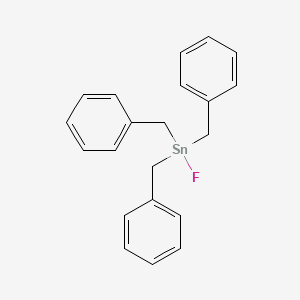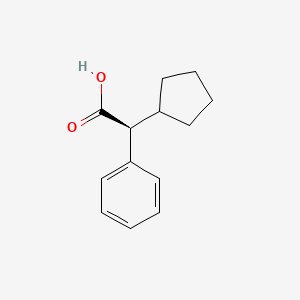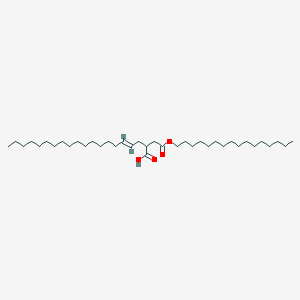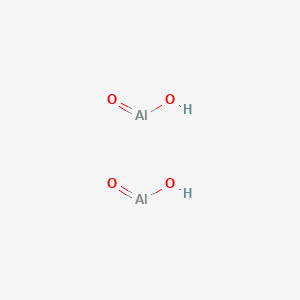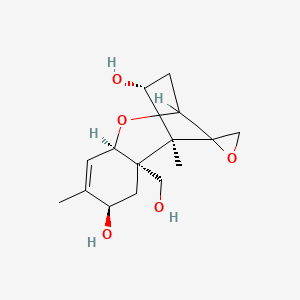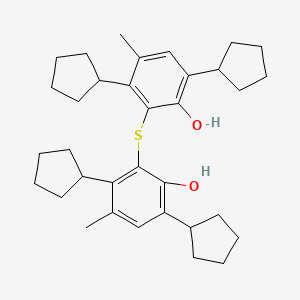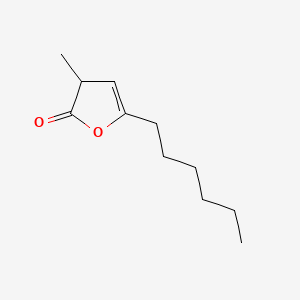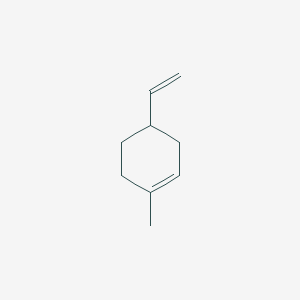
1-Methyl-4-vinylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-vinylcyclohexene is an organic compound characterized by a vinyl group attached to the fourth position of a cyclohexene ring, with a methyl group at the first position. This compound is a colorless liquid and is primarily used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-vinylcyclohexene can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction typically occurs at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa and 100 MPa. The presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium, is essential for the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the compound. The process involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-vinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Ethyl-substituted cyclohexenes.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
1-Methyl-4-vinylcyclohexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-vinylcyclohexene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
4-Vinylcyclohexene: Similar structure but lacks the methyl group at the first position.
1,5-Cyclooctadiene: Another diene with different ring size and properties.
Uniqueness: 1-Methyl-4-vinylcyclohexene is unique due to the presence of both a vinyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
17699-86-4 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
4-ethenyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h3-4,9H,1,5-7H2,2H3 |
Clave InChI |
WBRWISGILFCCJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


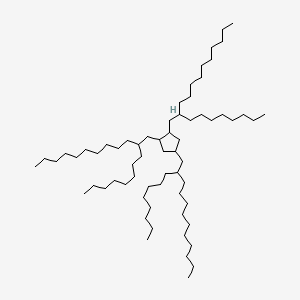

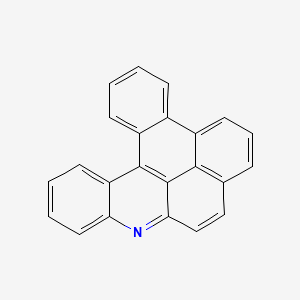
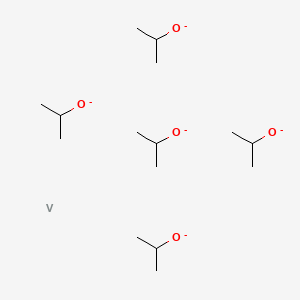
![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
